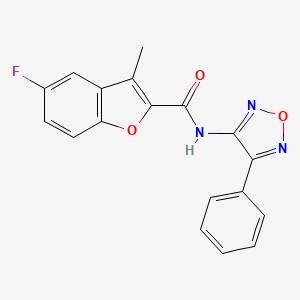![molecular formula C10H10F3N B12115963 2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific conditions .
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate environmentally friendly reagents and conditions to minimize waste and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and water radical cations.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like methyl iodide (CH₃I) or benzyl chloride (C₆H₅CH₂Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides or quaternary ammonium compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted products.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes . This interaction can modulate the activity of various enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoromethyl-1,2,4-triazoles: Known for their broad-spectrum pharmaceutical activity.
Trifluoromethoxy compounds: Increasingly important in both agrochemical research and pharmaceutical chemistry.
Uniqueness
(2E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H,6,14H2/b4-2+ |
InChI-Schlüssel |
AWLSPPJDQNHMBX-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CN |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



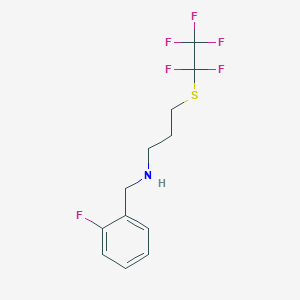
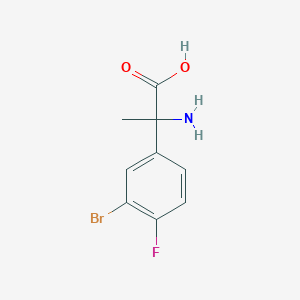

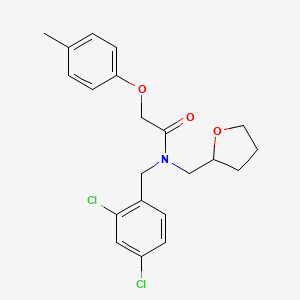
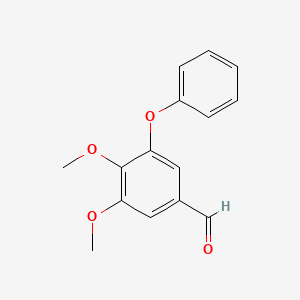
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
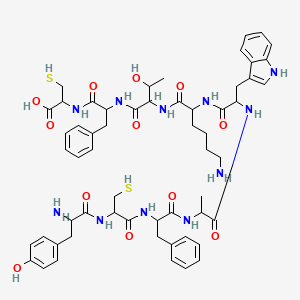

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)

